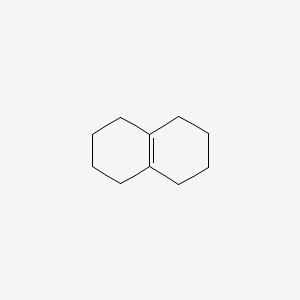

1,2,3,4,5,6,7,8-Octahydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZCHOVDCNLSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197755 | |

| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-03-8 | |

| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 493-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Foundation: The Stereochemistry of Ring Fusion

An In-Depth Technical Guide to the Core Properties of 1,2,3,4,5,6,7,8-Octahydronaphthalene

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a detailed examination of this compound, a pivotal bicyclic hydrocarbon. Known colloquially as octalin, this compound's rigid and well-defined three-dimensional structure makes it a fundamental building block in the synthesis of complex molecules and a common motif in biologically active natural products.[1] This document will explore its structural isomerism, core physicochemical properties, primary synthetic routes, and characteristic reactivity, providing field-proven insights into its application.

The defining characteristic of the octahydronaphthalene system is the fusion of its two six-membered rings, which can occur in two distinct stereoisomeric forms: cis and trans. This difference in ring junction geometry dictates the molecule's overall shape, conformational flexibility, and ultimately, its chemical behavior.[1]

-

trans-Octahydronaphthalene : In the trans isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the molecular plane. This configuration locks the two cyclohexane rings into a rigid, relatively flat chair-chair conformation that cannot undergo ring flipping.[1] This conformational rigidity is a key feature exploited in the design of rigid molecular scaffolds.

-

cis-Octahydronaphthalene : The cis isomer features bridgehead hydrogens on the same side of the plane, resulting in a bent molecular shape.[1] Unlike its trans counterpart, the cis form is conformationally mobile and can undergo ring inversion. Furthermore, cis-octahydronaphthalene is chiral and exists as a pair of enantiomers.[1]

The relative thermodynamic stability of the isomers is a crucial consideration in synthesis. For the parent decahydronaphthalene (the fully saturated analog), the trans isomer is more stable due to reduced steric strain. However, in substituted systems like hydrindanones, the cis isomer can be more stable depending on the substitution pattern.[2]

Caption: Catalytic Hydrogenation Pathway of Naphthalene.

Birch Reduction

The Birch reduction is a powerful laboratory-scale method for the partial reduction of aromatic rings. It offers a distinct reaction pathway compared to catalytic hydrogenation. [3][4][5]

-

Mechanism & Causality : This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia to create a solution of solvated electrons. [5]These highly reactive electrons add to the naphthalene ring to form a radical anion. A proton source, usually an alcohol, then protonates this intermediate. The addition of a second electron and a final protonation step yields a non-conjugated diene. [4]The choice of an alcohol as the proton source is critical; it is acidic enough to protonate the radical anion intermediates but not so acidic as to react with the dissolved metal. This controlled protonation prevents over-reduction.

-

Modern Modifications : Due to the hazards associated with handling alkali metals and liquid ammonia, safer modifications have been developed. One such method uses commercially available sodium-impregnated silica gel, which effectively reduces naphthalene while being easier and safer for laboratory use. [6]

Caption: Conceptual Workflow of the Birch Reduction.

Spectroscopic Characterization

Unambiguous identification and structural elucidation of octahydronaphthalene isomers rely heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for differentiating between cis and trans isomers. [1]The conformational rigidity of the trans isomer results in chemically distinct signals for axial and equatorial protons, leading to a more complex ¹H NMR spectrum. The conformationally mobile cis isomer often shows averaged signals at room temperature. ¹³C NMR is also diagnostic, reflecting the different symmetry and chemical environments of the carbon atoms in each isomer.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. The key feature is the C=C stretching vibration for the double bond, which typically appears in the 1640-1680 cm⁻¹ region, confirming the presence of the octahydronaphthalene system over the fully saturated decalin.

-

Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion (M⁺) peak corresponding to the molecular weight of 136.24. [7]The fragmentation pattern is complex and involves rearrangements and loss of alkyl fragments, providing a fingerprint for the compound.

Experimental Protocol: Modified Birch Reduction of Naphthalene

This protocol describes a safer, laboratory-appropriate method for the synthesis of a dihydronaphthalene derivative from naphthalene, illustrating the core principles of the Birch reduction. [6] Objective: To reduce one aromatic ring of naphthalene via a modified dissolving metal reduction.

Materials:

-

Sodium-impregnated silica gel (Na-SG)

-

Naphthalene

-

Anhydrous tetrahydrofuran (THF)

-

tert-Amyl alcohol

-

Anhydrous ethylenediamine (EDA)

-

Methanol/water solution (9:1)

-

Ethyl acetate

-

Water (deionized)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon.

-

Reagent Addition: To the flask, add the sodium-impregnated silica gel (Na-SG).

-

Solvent Addition: Add anhydrous ethylenediamine (EDA) to the flask and stir the suspension for 15 minutes.

-

Proton Source: Add tert-Amyl alcohol dropwise to the stirred solution.

-

Substrate Addition: Prepare a solution of naphthalene in anhydrous THF and add it to the reaction flask. Allow the reaction to stir for 30 minutes. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by the slow, incremental addition of a 9:1 methanol/water solution. Stir for an additional 5 minutes to ensure the complete neutralization of any remaining reactive sodium.

-

Work-up: a. Filter the reaction mixture to remove the silica gel. b. Dilute the filtrate with water. c. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the organic solvent via rotary evaporation to yield the crude product as an oil.

-

Analysis: Analyze the crude product by GC-MS to determine the product distribution (e.g., dihydronaphthalene, tetralin). The product can be further purified by column chromatography if necessary.

Self-Validation: The success of the protocol is validated by the spectroscopic analysis (GC-MS, NMR) of the final product, which should confirm the partial reduction of the naphthalene ring system. The careful quenching step is a critical safety and validation point, ensuring the reaction is safely terminated before work-up.

References

Sources

- 1. This compound | 493-03-8 | Benchchem [benchchem.com]

- 2. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Birch Reduction | Pharmaguideline [pharmaguideline.com]

- 4. byjus.com [byjus.com]

- 5. Birch reduction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2,3,4,4a,5,6,8a-Octahydro-naphthalene | C10H16 | CID 565677 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of cis- and trans-Octahydronaphthalene

Abstract: This technical guide provides a comprehensive examination of the stereochemistry of cis- and trans-octahydronaphthalene, commonly known as decalin. Tailored for researchers, scientists, and drug development professionals, this document delves into the conformational analysis, relative stability, and spectroscopic characterization of these fused bicyclic isomers. By integrating foundational principles with advanced experimental insights, this guide aims to serve as an authoritative resource for understanding and applying the stereochemical nuances of the decalin framework in complex molecular design and synthesis.

Introduction: The Significance of the Decalin Core

The octahydronaphthalene, or decalin, framework is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of pharmaceutical importance.[1][2] Comprising two fused cyclohexane rings, the decalin system can exist as two distinct diastereomers: cis-decalin and trans-decalin.[1][3] The stereochemical relationship at the ring junction profoundly influences the molecule's three-dimensional shape, conformational flexibility, and, consequently, its biological activity and physical properties. A thorough understanding of the stereochemical and conformational behavior of these isomers is therefore paramount for the rational design and synthesis of novel therapeutics. This guide will explore the fundamental principles governing the stereochemistry of cis- and trans-decalin, their relative thermodynamic stabilities, and the analytical techniques employed for their characterization.

Geometrical Isomerism and Conformational Analysis

The fusion of two cyclohexane rings in decalin gives rise to two diastereomers, differentiated by the relative orientation of the hydrogen atoms at the bridgehead carbons.[1][4] In cis-decalin, these hydrogens are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides.[1][3] This seemingly subtle difference has profound implications for the conformational behavior of each isomer.

trans-Decalin: A Rigid, Conformationally Locked System

In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[3] This arrangement results in a relatively flat and rigid structure.[5] A key characteristic of trans-decalin is its inability to undergo a ring flip.[1][6] A hypothetical ring inversion would necessitate that the fused bonds become diaxial, a conformation that is sterically impossible to achieve within a six-membered ring system.[7][8] This conformational rigidity "locks" the trans-decalin framework into a single, stable chair-chair conformation.[6][9] Consequently, substituents on the trans-decalin skeleton are fixed in either axial or equatorial positions. This structural rigidity is a cornerstone of many steroid structures, where the trans-fused ring systems provide a well-defined and inflexible molecular scaffold.[9]

cis-Decalin: A Flexible, Interconverting System

In contrast to its trans counterpart, cis-decalin features a ring fusion involving one axial and one equatorial bond.[3] This arrangement imparts a bent, V-shape to the molecule.[7] Crucially, cis-decalin is conformationally flexible and can undergo a concerted ring flip of both rings.[1][3][6] This inversion process interconverts the two chair-chair conformations of the molecule, with a reported energy barrier of approximately 12.6 to 14 kcal/mol.[3][5] As a result of this rapid interconversion at room temperature, the axial and equatorial positions are averaged, a phenomenon with significant implications for its spectroscopic properties.[7] It is also noteworthy that while cis-decalin itself is achiral due to rapid interconversion between enantiomeric conformations, the introduction of a substituent can render the molecule chiral.[4][7]

Thermodynamic Stability: trans Isomer Favored

A critical aspect of decalin stereochemistry is the relative thermodynamic stability of the two isomers. Experimental and computational studies have consistently shown that trans-decalin is more stable than cis-decalin by approximately 2.7 kcal/mol .[3][6][10]

This energy difference can be attributed to unfavorable steric interactions present in the cis-isomer. Specifically, the concave nature of the cis-decalin structure leads to non-bonded interactions, including three gauche-butane-like interactions between hydrogen atoms that are absent in the more linear trans-isomer.[3][6]

Quantitative Thermodynamic Data

The thermodynamic parameters for the isomerization of cis-decalin to trans-decalin have been experimentally determined.

| Thermodynamic Parameter | Value | Reference |

| ΔH° (Enthalpy change) | -2.72 ± 0.20 kcal/mol | [10] |

| ΔS° (Entropy change) | -0.55 ± 0.30 e.u. | [10] |

These values underscore the enthalpic preference for the trans-isomer, with a small negative entropy change suggesting a slightly more ordered structure.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between cis- and trans-decalin and for probing their conformational dynamics.[7][11]

¹H and ¹³C NMR Spectroscopy

The differing conformational mobilities of the two isomers lead to distinct NMR spectra.

-

trans-Decalin: Due to its rigid, conformationally locked structure, the axial and equatorial protons and carbons exist in distinct chemical environments.[7][12] This results in a more complex ¹H NMR spectrum with broad, overlapping signals, and distinct peaks in the ¹³C NMR spectrum for each carbon atom.[11][12]

-

cis-Decalin: The rapid ring inversion in cis-decalin at room temperature leads to an averaging of the axial and equatorial positions.[7][12] Consequently, the ¹H NMR spectrum often shows a single, sharp resonance, and the number of signals in the ¹³C NMR spectrum is reduced due to the higher effective symmetry of the time-averaged structure.[5][7][12]

Experimental Protocol: NMR Analysis of Decalin Isomers

Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of cis- and trans-decalin to distinguish between the two isomers.

Materials:

-

cis-Decalin

-

trans-Decalin

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare a ~5% (v/v) solution of cis-decalin in CDCl₃ in an NMR tube.

-

Prepare a ~5% (v/v) solution of trans-decalin in CDCl₃ in a separate NMR tube.

-

Acquire a ¹H NMR spectrum for each sample, ensuring a sufficient number of scans for good signal-to-noise.

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Compare the spectra of the two isomers, noting the differences in signal multiplicity, line width, and chemical shift dispersion.

Expected Results: The ¹H NMR spectrum of trans-decalin will exhibit a broad, complex multiplet, while that of cis-decalin will show a much simpler, sharper signal. The ¹³C NMR spectrum of trans-decalin will show five distinct signals, whereas the spectrum of cis-decalin will show only three signals due to the rapid conformational averaging.

Synthesis and Interconversion

The synthesis of decalin is most commonly achieved through the catalytic hydrogenation of naphthalene.[7][9] The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the catalyst and temperature.

-

Synthesis of cis-Decalin: Hydrogenation at lower temperatures and pressures often favors the formation of the cis-isomer.

-

Synthesis of trans-Decalin: Higher temperatures and more vigorous conditions tend to yield the thermodynamically more stable trans-isomer.

It is also possible to isomerize cis-decalin to the more stable trans-isomer through equilibration, for example, by heating in the presence of a catalyst such as palladium on carbon.[10]

Diagram of Synthetic Pathways

Caption: Synthetic routes to cis- and trans-decalin.

Relevance in Drug Development and Natural Products

The decalin framework is a key structural component in a wide range of biologically active molecules, including steroids, terpenes, and alkaloids.[1][13][14] The stereochemistry of the ring fusion is often critical for biological activity, as it dictates the overall shape of the molecule and the spatial orientation of functional groups, which in turn governs the interaction with biological targets such as enzymes and receptors.

For instance, many natural products containing the trans-decalin motif exhibit potent antibacterial properties.[14] The rigid and well-defined geometry of the trans-fused system is often essential for precise molecular recognition at the active site of the target protein. Conversely, the conformational flexibility of the cis-decalin system can be advantageous in other contexts, allowing the molecule to adopt different conformations to bind to its biological target.

The development of stereoselective synthetic methods to access functionally substituted cis- and trans-decalins is an active area of research, driven by the need for novel therapeutic agents.[15][16][17]

Advanced Characterization Techniques

While NMR is the workhorse for distinguishing decalin isomers, other techniques provide complementary structural information.

X-ray Crystallography

For solid derivatives of decalin, X-ray crystallography provides unambiguous determination of the stereochemistry at the ring junction and the precise three-dimensional structure of the molecule in the crystalline state.[12][18][19][20][21] This technique has been instrumental in confirming the chair-chair conformations of both cis- and trans-decalin derivatives and in providing detailed bond length and angle data.[12][19]

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are increasingly used to predict the relative stabilities of substituted decalin isomers and to model their conformational landscapes.[11] These theoretical calculations can provide valuable insights that complement experimental data and aid in the interpretation of spectroscopic results.

Conclusion

The stereochemistry of cis- and trans-octahydronaphthalene is a classic yet enduringly relevant topic in organic chemistry with significant implications for medicinal chemistry and materials science. The stark contrast between the rigid, conformationally locked trans-isomer and the flexible, interconverting cis-isomer gives rise to distinct physical, spectroscopic, and biological properties. A comprehensive understanding of these differences, grounded in the principles of conformational analysis and thermodynamics, is essential for any scientist working with molecules containing this important bicyclic framework. Continued advancements in synthetic methodology and analytical techniques will undoubtedly lead to a deeper appreciation of the subtle yet profound role of stereochemistry in the decalin system and its application in the development of new technologies and therapeutics.

References

-

Dalal Institute. Decalins.

-

Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. (n.d.). OSTI.GOV.

-

MISHUSINGH1. (2014, May 15). Decalins. SlideShare.

-

Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. (2015, March 3). The Royal Society of Chemistry.

-

1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8. (n.d.). Benchchem.

-

Cis and Trans Decalin. (n.d.). Chemistry Steps.

-

12.9: Conformations of Decalin. (2021, March 5). Chemistry LibreTexts.

-

Sato, T., Tada, M., Takahashi, T., Horibe, I., Ishii, H., Iwata, T., Kuriyama, K., Tamura, Y., & Tori, K. (1979). NMR AND CD SPECTRAL STUDIES OF CONFORMATIONAL ISOMERS OF ISOLIGULARONE AND FUKINONE, NATURALLY OCCURRING cis-DECALIN DERIVATIVES. Chemistry Letters, 8(12), 1469–1472.

-

Conformational Analysis of Decalins. (n.d.). Scribd.

-

Synthetic approaches to trans‐ and cis‐decalins. (n.d.). ResearchGate.

-

Fused Rings: Cis and Trans Decalin. (2014, August 5). Master Organic Chemistry.

-

Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639–646.

-

Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. (n.d.). Canadian Science Publishing.

-

Synthesis of the cis-decalin and X-ray crystal structure of compound 9... (n.d.). ResearchGate.

-

Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. (n.d.). PMC.

-

The Relative Stabilities of cis and trans Isomers. VI. The Decalins12. (n.d.). ElectronicsAndBooks.

-

(PDF) trans-Decahydronaphthalene (decalin) from powder diffraction data. (n.d.). ResearchGate.

-

Naphthalene, decahydro-, trans-. (n.d.). NIST WebBook.

-

Decalin – Knowledge and References. (n.d.). Taylor & Francis.

-

(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene. (n.d.). PubChem.

-

Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. (n.d.).

-

1,2,3,4,4a,5,6,7-Octahydronaphthalene. (n.d.). PubChem.

-

This compound. (n.d.). NIST WebBook.

-

Naphthalene, 1,2,3,4,4a,5,8,8a-octahydro-4a-methyl-, trans-. (n.d.). PubChem.

-

Synthesis this compound from... (n.d.). ResearchGate.

-

Decalin. (n.d.). Wikipedia.

-

x Ray crystallography. (n.d.). PMC.

-

Cis-Trans (Z-E) Stability. (2013, April 16). YouTube.

-

Decalin. (n.d.). PubChem.

-

Stability of cis vs trans isomers? (2014, December 6). Chemistry Stack Exchange.

-

Can you explain which tran/cis isomer is more stable and why? I'm so confused. (2021, February 5). Reddit.

-

X-ray crystallography. (n.d.). Wikipedia.

Sources

- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | 493-03-8 | Benchchem [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Decalins | PPT [slideshare.net]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. scribd.com [scribd.com]

- 9. Decalin - Wikipedia [en.wikipedia.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Conformation of Fused Rings: An In-depth Technical Guide to the Stereochemical Analysis of Octahydronaphthalene Isomers

Abstract

Decahydronaphthalene, commonly known as decalin, serves as a foundational bicyclic alkane in the study of stereochemistry and conformational analysis. Its two diastereomers, cis- and trans-decalin, arising from the fusion of two cyclohexane rings, exhibit markedly different three-dimensional structures and dynamic behaviors. This technical guide provides a comprehensive exploration of the conformational analysis of these isomers, tailored for researchers, scientists, and professionals in drug development. We will delve into the thermodynamic stability, conformational dynamics, and the critical experimental and computational methodologies employed to elucidate their structures. This guide emphasizes the causality behind experimental choices and provides field-proven insights into the practical application of this knowledge in medicinal chemistry and stereocontrolled synthesis.

Introduction: The Significance of Fused Ring Conformations

The three-dimensional architecture of a molecule is intrinsically linked to its physical properties and biological activity. In the realm of drug design and natural product synthesis, the rigid yet subtly flexible frameworks of fused ring systems, such as the decalin nucleus, are of paramount importance. The decalin system is a structural motif present in a vast array of natural products, most notably steroids, and serves as a valuable scaffold in medicinal chemistry.[1] Understanding the conformational preferences and the energetic landscape of decalin isomers is crucial for predicting molecular shape, stability, and reactivity.

The pioneering work of Odd Hassel and Derek H. R. Barton in the mid-20th century revolutionized our understanding of molecular geometry, shifting the perspective from planar representations to the reality of three-dimensional conformations.[2][3][4] Their contributions, for which they were jointly awarded the Nobel Prize in Chemistry in 1969, laid the groundwork for modern conformational analysis.[2][3][4][5] This guide will build upon their foundational principles to provide a contemporary and practical understanding of the conformational analysis of octahydronaphthalene isomers.

Stereoisomerism and Thermodynamic Stability of Decalin

Decalin (bicyclo[4.4.0]decane) exists as two diastereomers: cis-decalin and trans-decalin. The isomerism is determined by the relative orientation of the hydrogen atoms at the two bridgehead carbons where the rings are fused.[6]

-

cis-Decalin: The bridgehead hydrogens are on the same side of the molecule.

-

trans-Decalin: The bridgehead hydrogens are on opposite sides of the molecule.

Both isomers adopt conformations where the six-membered rings are in the strain-free chair form.[6] However, the fusion of the two rings leads to significant differences in their overall shape, stability, and conformational flexibility.

The Conformationally Rigid trans-Decalin

In trans-decalin, the two cyclohexane rings are fused via two equatorial bonds.[7] This arrangement results in a relatively flat and rigid structure. A key characteristic of trans-decalin is its inability to undergo a ring flip.[8] Attempting a ring flip would necessitate that the fused bonds become diaxial, which would introduce an insurmountable amount of ring strain.[8] Consequently, trans-decalin is considered "conformationally locked."[7]

The Conformationally Mobile cis-Decalin

In contrast, cis-decalin has the two rings fused through one axial and one equatorial bond.[7] This results in a bent, "tent-like" geometry.[6] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring flip, which interconverts the two chair conformations of each ring.[8] This ring inversion process has a significant energy barrier, but it occurs rapidly at room temperature.[9] The two conformers are enantiomeric (non-superimposable mirror images) and are present in equal amounts, rendering cis-decalin optically inactive as a racemic mixture.[6]

Relative Stability: A Quantitative Perspective

trans-Decalin is thermodynamically more stable than cis-decalin by approximately 2.7 kcal/mol.[10] This energetic preference can be attributed to unfavorable steric interactions in the cis-isomer. Specifically, cis-decalin suffers from three additional gauche-butane interactions compared to the trans-isomer, which contribute to its higher energy.[10]

| Parameter | cis-Decalin | trans-Decalin | Reference(s) |

| Relative Energy | +2.7 kcal/mol | 0 kcal/mol | [10] |

| Ring Flipping | Yes (Rapid at RT) | No (Conformationally Locked) | [8] |

| Chirality | Chiral (exists as a racemic mixture) | Achiral | [6] |

| Ring Fusion | Axial-Equatorial | Equatorial-Equatorial | [7] |

Experimental Methodologies for Conformational Analysis

The determination of the precise three-dimensional structure and conformational dynamics of decalin isomers relies on a synergistic application of various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of organic molecules.[11] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding connectivity, spatial proximity, and stereochemistry.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified decalin isomer or derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. This provides initial information on the chemical shifts, integration (proton count), and coupling patterns (multiplicity) of the protons.

-

¹³C NMR and DEPT: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. Follow this with Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds (²JHH and ³JHH). It is essential for establishing the connectivity of the carbon skeleton.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, providing unambiguous C-H attachments.[13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining through-space proximities of protons. For decalin isomers, NOESY can definitively distinguish between the cis and trans configurations by identifying protons that are close in space but not necessarily through bonds.[14] For example, in cis-decalin, a cross-peak between the two bridgehead protons would be expected, while this would be absent in the trans-isomer.

-

-

Data Analysis and Interpretation:

-

Integrate the information from all NMR experiments to build a complete picture of the molecule's structure.

-

Use the coupling constants from the ¹H NMR and COSY spectra to infer dihedral angles (Karplus relationship), which can provide insights into the chair conformation.

-

Analyze the NOESY spectrum to confirm stereochemical assignments.

-

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and dihedral angles.[15] While the conformation in the solid state may not always be the lowest energy conformation in solution, it provides a definitive structural snapshot. For example, the X-ray crystal structure of a synthesized cis-decalin derivative clearly shows the bent geometry of the fused ring system.[16]

Computational Chemistry

Computational methods are indispensable for mapping the potential energy surface of molecules and calculating the relative energies of different conformers.

Molecular mechanics employs classical physics to model molecules, offering a rapid method for conformational searching and energy minimization.[17] Force fields like MM3 are specifically parameterized for hydrocarbons and can provide good initial geometries and relative energies for the decalin isomers.[18]

DFT is a quantum mechanical method that provides a higher level of accuracy for calculating electronic structure and energies.[19] It is commonly used to refine the geometries obtained from molecular mechanics and to calculate thermodynamic properties and energy barriers.

-

Structure Input:

-

Build the initial 3D structures of cis- and trans-decalin using a molecular modeling program (e.g., GaussView).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Gaussian Input File Creation:

-

Create an input file (.gjf or .com) with the following sections:

-

Route Section (# line): Specifies the level of theory, basis set, and type of calculation. For geometry optimization and frequency calculation, a typical route line would be: #p B3LYP/6-31G(d) Opt Freq.

-

Title Section: A brief description of the calculation.

-

Charge and Multiplicity: For neutral decalin, this is 0 1.

-

Molecular Specification: The Cartesian coordinates of the atoms.

-

-

-

Job Submission and Execution:

-

Submit the input file to the Gaussian program for calculation.

-

-

Output Analysis:

-

The output file (.log or .out) will contain the optimized geometry, the final energy, and the results of the frequency calculation.

-

Confirm that the optimization has converged and that there are no imaginary frequencies for a minimum energy structure.

-

Compare the calculated energies of the cis and trans isomers to determine their relative stability.

-

Caption: A typical workflow for DFT-based conformational analysis.

Applications in Drug Development and Stereocontrolled Synthesis

The conformational rigidity or flexibility of the decalin framework has profound implications in medicinal chemistry.

-

Scaffold Rigidity: The conformationally locked nature of the trans-decalin system is often exploited to hold pharmacophoric groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for a biological target.[1] The steroid nucleus is a prime example of this principle.

-

Conformational Restriction: In drug design, modifying a flexible lead compound to incorporate a rigid scaffold like a decalin can reduce the entropic penalty upon binding to a receptor, thereby improving potency.[1]

-

Stereocontrolled Synthesis: The well-defined stereochemistry and predictable reactivity of decalin systems make them valuable intermediates in the total synthesis of complex natural products. The facial bias of the convex and concave faces of cis-decalin can be used to direct the stereochemical outcome of reactions.

Conclusion

The conformational analysis of octahydronaphthalene isomers is a cornerstone of modern stereochemistry. The distinct properties of the conformationally mobile cis-decalin and the rigid trans-decalin provide a rich platform for understanding the interplay between molecular structure, energy, and reactivity. A multi-faceted approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and sophisticated computational modeling, is essential for a comprehensive characterization of these systems. The insights gained from such analyses are not merely of academic interest; they are directly applicable to the rational design of new therapeutic agents and the efficient synthesis of complex molecular architectures. As a Senior Application Scientist, it is my experience that a thorough understanding of these fundamental principles is indispensable for innovation in the chemical and pharmaceutical sciences.

References

-

Conformational analysis: A review. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

- Stahl, M. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.

-

Barton, D. (1969). The Principles of Conformational Analysis. Nobel Lecture. [Link]

- Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Knowledge Box.

- Conform

- Calculation of Ring Strain In Cycloalkanes. (2014). Master Organic Chemistry.

- Conformational Analysis.

- Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.

- Predicting Trends in Ring Strain of Cycloalkanes. Q-Chem.

-

Hassel, O. (1969). Structural Aspects of Interatomic Charge-Transfer Bonding. Nobel Lecture. [Link]

-

Conformational Analysis of Decalins. (2021). YouTube. [Link]

- The Use of Conformational Restriction in Medicinal Chemistry.

- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing.

- Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts.

- The principles of conform

- Supplementary materials (1)

- 2D NMR Spectroscopy. Slideshare.

- Lennard-Jones force field parameters for cyclic alkanes

- A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Applic

- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.

-

Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]

- Sir Derek H.R. Barton. Britannica.

- Decalins. Slideshare.

- Synthesis of the cis-decalin and X-ray crystal structure of compound 9...

-

Hassel lecture 2023. (2023). YouTube. [Link]

- GAUSSIAN 09W TUTORIAL. Barrett Research Group.

- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. Benchchem.

- How can I learn DFT calculations by using Gaussian 09 Software? (2016).

- Derek Barton, Speaking on Conform

- 2D NMR.

- Conformations of Decalin. (2021). Chemistry LibreTexts.

- Decalins. Dalal Institute.

- Cis and Trans Decalin. Chemistry Steps.

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Odd Hassel. Britannica.

- Odd Hassel: Nobel laureate in chemistry. (2019). Museum of University History.

- Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts.

-

Gauss View | DFT calculation | Introductory Video 1 | Tutorial. (2022). YouTube. [Link]

- X-ray crystallography. Wikipedia.

- Decalin exists as a cis or trans isomer, with the relative position of...

- (PDF) Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane.

- Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. (2015).

- Derek Barton and shape-shifting molecules. (2018). Chemistry World.

- NMR Techniques in Organic Chemistry: a quick guide.

- Molecular mechanics. The MM3 force field for hydrocarbons. 1.

- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.

- NMR spectroscopy - An Easy Introduction. Chemistry Steps.

- Force field (chemistry). Wikipedia.

- X-ray crystallographic data a,b.

- The role of crystallography in drug design. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nobelprize.org [nobelprize.org]

- 3. Sir Derek H.R. Barton | Nobel Prize-Winning British Chemist | Britannica [britannica.com]

- 4. Odd Hassel | Nobel Prize & Conformational Analysis | Britannica [britannica.com]

- 5. nobelprize.org [nobelprize.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. youtube.com [youtube.com]

- 8. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Decalins | PPT [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. longdom.org [longdom.org]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. observervoice.com [observervoice.com]

- 16. researchgate.net [researchgate.net]

- 17. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. medium.com [medium.com]

The Octahydronaphthalene Core: A Cornerstone of Bioactive Natural Products

A Senior Application Scientist's Guide to the Discovery, Isolation, and Characterization of a Pivotal Class of Secondary Metabolites

Foreword: From Earthy Odors to Potent Pharmaceuticals

The story of natural products containing the octahydronaphthalene scaffold, a bicyclic system also known as decalin, is a testament to the intricate beauty and therapeutic potential of nature's chemical diversity. This journey of discovery began with the characterization of compounds responsible for the familiar scent of damp earth and has since blossomed into a field of intense research, yielding molecules with profound implications for medicine and agriculture. Early pioneers of terpene chemistry, such as Otto Wallach and Leopold Ruzicka, laid the theoretical groundwork for understanding these complex structures.[1][2][3] Wallach's "isoprene rule" and Ruzicka's "biogenetic isoprene rule" provided a framework for rationalizing the assembly of these molecules from simple five-carbon isoprene units.[2][3]

One of the earliest and most well-known examples is geosmin, the compound responsible for the characteristic earthy smell after rainfall. First investigated in the late 19th century, it wasn't until 1965 that Nancy N. Gerber and Hubert A. Lechevalier isolated and named this degraded sesquiterpene.[4] This discovery highlighted the role of microorganisms, particularly Streptomyces bacteria, as prolific producers of complex secondary metabolites.[4] Concurrently, research into plant-derived natural products began to uncover a vast array of sesquiterpenoids (C15) and diterpenoids (C20) built around the octahydronaphthalene core. These include the drimanes, first isolated from the bark of Drimys winteri, and the vast families of eudesmanes and clerodanes, found across the plant kingdom. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, structural elucidation, and biological significance of this pivotal class of natural products.

I. The Octahydronaphthalene Families: A Structural and Biological Overview

The octahydronaphthalene core provides a rigid, three-dimensional scaffold that nature has extensively decorated to create a multitude of bioactive compounds. These are broadly classified based on their carbon skeleton and biosynthetic origin.

A. Sesquiterpenoids (C15): The Drimanes and Eudesmanes

Derived from the C15 precursor farnesyl diphosphate (FPP), the drimane and eudesmane sesquiterpenoids are widely distributed in plants, fungi, and marine organisms.

-

Drimanes: Characterized by a trans-fused decalin ring system, the drimanes exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, and cytotoxic properties. Polygodial, a well-studied drimane, is known for its pungent taste and strong antimicrobial effects.

-

Eudesmanes: This large and diverse group of bicyclic sesquiterpenoids is particularly abundant in the Asteraceae family.[5][6][7] They are known for their anti-inflammatory, anticancer, and neuroprotective activities.[6][8]

B. Diterpenoids (C20): The Labdanes and Clerodanes

Originating from the C20 precursor geranylgeranyl diphosphate (GGPP), the labdane and clerodane diterpenoids represent another major class of octahydronaphthalene-containing natural products.

-

Labdanes: These bicyclic diterpenes are precursors to a wide array of other diterpenoid structures and possess a range of biological activities, including antibacterial and anti-inflammatory properties.

-

Clerodanes: The clerodane diterpenoids are a widespread class of secondary metabolites with notable biological activities, particularly insect antifeedant properties.[9][10] They are classified based on the stereochemistry of the decalin ring fusion and the substituents at C-8 and C-9.[11]

II. From Source to Pure Compound: A Practical Guide to Isolation and Purification

The successful isolation of octahydronaphthalene-containing natural products is a multi-step process that requires careful planning and execution. The following protocols are representative of the methodologies commonly employed in the field.

Protocol 1: General Extraction and Fractionation

This initial step aims to obtain a crude extract enriched with the target compounds.

Step-by-Step Methodology:

-

Sample Preparation: The source material (e.g., dried and powdered plant leaves, fungal culture) is macerated in a suitable organic solvent. Methanol or ethanol are common choices for initial extraction due to their broad polarity range.[12]

-

Extraction: The macerated material is typically subjected to shaking or sonication to enhance extraction efficiency.[12] For larger scale extractions, percolation or Soxhlet extraction may be employed.

-

Filtration and Concentration: The solvent is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then partitioned between immiscible solvents of differing polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity. This step helps to remove highly polar or non-polar impurities.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a rapid and efficient method for the preparative separation of compounds from a complex mixture.[13][14][15][16][17][18]

Step-by-Step Methodology:

-

Solvent System Selection: A suitable solvent system (mobile phase) is determined using thin-layer chromatography (TLC) to achieve good separation of the target compound from impurities. A typical starting point for many sesquiterpenoids and diterpenoids is a gradient of ethyl acetate in hexane.

-

Column Packing: A glass column is packed with silica gel as the stationary phase, typically as a slurry in the initial, least polar solvent of the gradient.

-

Sample Loading: The fractionated extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with the chosen solvent system, often starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by TLC.

-

Fraction Pooling and Concentration: Fractions containing the pure compound, as determined by TLC, are combined and the solvent is removed by rotary evaporation.

Caption: Workflow for purification by flash column chromatography.

Protocol 3: High-Resolution Purification by Preparative HPLC

For final purification to obtain highly pure compounds for structural elucidation and biological testing, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[19][20][21][22][23][24][25][26]

Step-by-Step Methodology:

-

Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water are commonly used.

-

Scale-Up: The analytical method is scaled up to a preparative column with a larger diameter. The flow rate and injection volume are adjusted accordingly.

-

Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the peak of the target compound are collected.

-

Purity Analysis and Solvent Removal: The purity of the collected fractions is confirmed by analytical HPLC. The solvent is then removed, often by lyophilization (freeze-drying) for aqueous mobile phases, to yield the pure compound.

III. Deciphering the Molecular Architecture: Structural Elucidation

Determining the precise three-dimensional structure of a novel octahydronaphthalene-containing natural product is a critical step that relies on a combination of spectroscopic and spectrometric techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A suite of 1D and 2D NMR experiments is used to piece together the carbon skeleton and determine the relative stereochemistry.[7][20][27][28][29][30][31]

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing key information for determining the relative stereochemistry of the molecule.

Caption: Key 2D NMR correlations for structural elucidation.

B. Mass Spectrometry (MS): Weighing the Evidence and Piecing Together Fragments

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.[17][22][32][33][34][35][36][37]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

-

Electron Ionization (EI-MS): This "hard" ionization technique causes extensive fragmentation of the molecule. The resulting fragmentation pattern is often characteristic of the compound's structural class and can be used for identification by comparison to spectral libraries. For example, the fragmentation of labdane diterpenes is often characterized by the specific loss of their alkyl side chain.[36]

-

Electrospray Ionization (ESI-MS/MS): This "soft" ionization technique is well-suited for analyzing more fragile molecules, such as glycosylated diterpenes. In tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented, providing detailed structural information.[21][35][37][38][39] For instance, the fragmentation of neo-clerodane diterpenes often involves characteristic losses from the lactone moiety.[38]

Caption: Simplified biosynthetic pathway to labdane and clerodane skeletons.

V. Biological Activities and Therapeutic Potential

Natural products containing the octahydronaphthalene core exhibit a remarkable diversity of biological activities, making them attractive starting points for drug discovery and development.

| Compound Class | Biological Activity | Example IC₅₀/MIC Values | References |

| Drimane Sesquiterpenoids | Antibacterial, Antifungal | Polygodial: MIC 7.80 µg/mL (MRSA), 31.25 µg/mL (E. coli) | |

| Eudesmane Sesquiterpenoids | Anticancer, Neuroprotective, Antibacterial | Selina-4,11(13)-dien-3-on-12-oic acid: MIC 250-500 µg/mL | |

| Compound 2 : IC₅₀ 90.1 µM (K-562 leukemia cells) | |||

| Clerodane Diterpenoids | Anticancer, Antimicrobial, Anti-inflammatory | Scutalpin A: MIC 25 µg/mL (S. aureus) | |

| Compound 3 : MIC 5.1 µM (C. michiganensis), 21 µM (B. subtilis) | |||

| 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide: MIC 1.56-100 µg/mL | |||

| Various clerodanes: IC₅₀ values against HepG2 and Huh 7 cancer cell lines range from <10 to >50 µg/mL |

VI. Conclusion and Future Directions

The octahydronaphthalene core represents a privileged scaffold in natural product chemistry, giving rise to a vast and structurally diverse array of bioactive compounds. From their humble beginnings as the source of earthy odors, these molecules have emerged as promising leads for the development of new therapeutics to combat cancer, infectious diseases, and inflammation. The continued exploration of biodiversity, coupled with advances in analytical techniques and synthetic biology, promises to uncover new octahydronaphthalene-containing natural products with novel biological activities. This in-depth technical guide provides a foundation for researchers to navigate the exciting and challenging field of natural product discovery, from the initial isolation to the final structural and biological characterization of these remarkable molecules.

References

-

The Discovery and Isolation of Terpenes: A Historical Perspective. (2025). MUZA BLENDS. [Link]

-

The Discovery of Terpenes | Discoveries in Plant Biology. World Scientific Publishing. [Link]

-

A Brief History of Terpenoids | Request PDF. ResearchGate. [Link]

-

Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme. PMC. [Link]

-

Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia... PubMed. [Link]

-

(a) Half-maximal inhibitory concentration (IC50) values of clerodane... ResearchGate. [Link]

-

The Discovery of Terpenes. World Scientific Publishing. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

-

Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. PubMed Central. [Link]

-

IC 50 values for nor-clerodane diterpene derivatives against Ehrlich carcinoma and K562 leukemia cells. ResearchGate. [Link]

-

Functional chromatographic technique for natural product isolation. PMC. [Link]

-

Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Bitesize Bio. [Link]

-

Isolation and Purification of natural products by using chromatography, Dr.U.Srinivasa, Professor and Head, Srinivas college of pharmacy, Mangalore. Slideshare. [Link]

-

Clerodane diterpene. Wikipedia. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

Structural information for eudesmanes | Download Table. ResearchGate. [Link]

-

Table 2 Minimum inhibitory concentration (MIC) of compound 1 and 2. ResearchGate. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]

-

A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. MDPI. [Link]

-

Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. Queen's Center for Biomedical Research. [Link]

-

Eudesmane Sesquiterpenoids from the Asteraceae Family | Request PDF. ResearchGate. [Link]

-

1,2,3,4,4a,5,6,7-Octahydronaphthalene. PubChem. [Link]

-

New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54. MDPI. [Link]

-

(PDF) 13C NMR spectroscopy of eudesmane sesquiterpenes. ResearchGate. [Link]

-

A typical extracted ion chromatogram at m/z 123 of the drimane sesquiterpane series, with a cross-plot of suggested ratios to compare the Mandan, ND, samples with unrelated diesel standards. Figure adapted from Hostettler et al., 2007. ResearchGate. [Link]

-

MIC values (µM) of compounds 1-6. | Download Scientific Diagram. ResearchGate. [Link]

-

Eudesmane-type sesquiterpenoids: Structural diversity and biological activity. PubMed. [Link]

-

Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]

-

Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. ResearchGate. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). University of Wisconsin-Madison. [Link]

-

Mass fragmentation (m/z) patterns of the unknown sesquiterpenes.... | Download Table. ResearchGate. [Link]

-

Preparative HPLC Primer. Shimadzu. [Link]

-

The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. PMC. [Link]

-

[Link] A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

-

Introduction to Preparative HPLC | LCGC International. LCGC International. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

-

Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high‐speed countercurrent chromatography combined with high‐performance liquid chromatography | Request PDF. ResearchGate. [Link]

-

(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]

-

Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. PubMed. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. PubMed. [Link]

Sources

- 1. muzablends.com [muzablends.com]

- 2. worldscientific.com [worldscientific.com]

- 3. worldscientific.com [worldscientific.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. natpro.com.vn [natpro.com.vn]

- 14. orgsyn.org [orgsyn.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. lcms.cz [lcms.cz]

- 23. shimadzu.com [shimadzu.com]

- 24. ijcpa.in [ijcpa.in]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Functional chromatographic technique for natural product isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. qcbr.queens.org [qcbr.queens.org]

- 29. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. organicchemistrydata.org [organicchemistrydata.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

Foreword: The Structural Significance of the Octahydronaphthalene Core

An In-Depth Technical Guide to the Spectroscopic Characterization of Octahydronaphthalene

The octahydronaphthalene framework, a bicyclic system with the molecular formula C₁₀H₁₆, represents a foundational scaffold in organic chemistry.[1] Its significance extends far beyond its simple structure; it is a prevalent motif in a vast array of biologically active natural products, including steroids and terpenes, and serves as a critical building block in the total synthesis of complex molecules.[2] The rigid, three-dimensional arrangement of the octahydronaphthalene core allows for the precise spatial positioning of functional groups, a key determinant of biological activity.

A comprehensive understanding of its structure is paramount, yet this is complicated by the existence of multiple isomers. The position of the double bond and, more critically, the stereochemistry of the ring fusion—giving rise to cis and trans isomers—profoundly influence the molecule's physical, chemical, and spectroscopic properties.[2] The trans isomer is generally more thermodynamically stable due to reduced steric strain.[2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the precise structure of octahydronaphthalene isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of octahydronaphthalene isomers. It provides detailed information about the connectivity and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the octahydronaphthalene sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer to maintain a stable magnetic field.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm for calibrating the chemical shift axis.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the NMR probe.

-

Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Key Parameters: Set an appropriate spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds) to ensure full signal relaxation and accurate integration.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C NMR spectrum. Decoupling removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon environment.

-

Key Parameters: A wider spectral width is required (e.g., 0 to 220 ppm). Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans is necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Perform phase correction and baseline correction to produce a clean, interpretable spectrum.

-

Calibrate the spectrum using the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR-based structural elucidation.

Spectral Interpretation

¹H NMR Spectrum: The proton NMR spectrum of octahydronaphthalene is characterized by signals in three main regions:

-

Vinylic Protons (C=C-H): Typically found in the 5.0-6.0 ppm region. The presence and splitting pattern of these signals confirm the position of the double bond.

-

Allylic Protons (C=C-C-H): These protons are adjacent to the double bond and appear deshielded relative to simple alkanes, usually between 2.0-2.5 ppm.

-

Aliphatic Protons (C-H): These make up the bulk of the saturated ring system and produce a complex, often overlapping series of signals in the 1.0-2.0 ppm range.

The key to distinguishing cis and trans isomers lies in the fine details of the chemical shifts and spin-spin coupling constants (J-values), which are highly sensitive to the dihedral angles between protons.[2]

¹³C NMR Spectrum: The carbon spectrum provides a direct count of the number of unique carbon atoms.

-

Alkene Carbons (C=C): Resonate in the downfield region of the spectrum, typically from 120-140 ppm.

-

Alkane Carbons (C-C): Appear in the upfield region, from 20-45 ppm.

The symmetry of the isomer directly impacts the number of observed signals. A more symmetric molecule will exhibit fewer signals than a less symmetric one.

| Spectroscopic Data (NMR) | Typical Chemical Shift (ppm) | Significance |

| ¹H NMR | ||

| Vinylic (=C-H) | 5.0 - 6.0 | Confirms presence and location of the double bond. |

| Allylic (-C-C=C) | 2.0 - 2.5 | Protons adjacent to the double bond. |

| Aliphatic (ring C-H) | 1.0 - 2.0 | Saturated portion of the molecule.[3] |

| ¹³C NMR | ||

| sp² Carbons (C=C) | 120 - 140 | Unsaturated carbons of the double bond.[4] |

| sp³ Carbons (C-C) | 20 - 45 | Saturated carbons of the fused rings.[4] |

Note: Specific shifts can vary based on the exact isomer and solvent used.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and reliable method for confirming the presence of specific functional groups. For octahydronaphthalene, its primary utility is to verify the presence of the alkene (C=C) and differentiate between sp² and sp³ hybridized C-H bonds.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: As octahydronaphthalene is a liquid at room temperature, the simplest method is to prepare a "neat" sample. Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric interference (CO₂, H₂O).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a clean transmittance or absorbance spectrum.

Workflow for IR Spectroscopy

Caption: General workflow for FTIR analysis of a liquid sample.

Spectral Interpretation

The IR spectrum of octahydronaphthalene is dominated by C-H stretching vibrations, but the most diagnostic peaks are:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| sp² C-H Stretch | > 3000 | Confirms the presence of hydrogens attached to the double bond. |

| sp³ C-H Stretch | < 3000 | Confirms hydrogens on the saturated carbon framework.[5] |

| C=C Stretch | ~1650 | Confirms the presence of the carbon-carbon double bond. Its intensity can be weak for highly substituted alkenes. |

Source: Spectral data available from public databases like SpectraBase.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.[6]

Experimental Protocol: GC-MS Analysis

Electron Ionization (EI) coupled with Gas Chromatography (GC) is the standard method for analyzing volatile compounds like octahydronaphthalene.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, which separates it from any impurities.

-

Ionization (EI): As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (~70 eV), which eject an electron from the molecule to form a radical cation known as the molecular ion (M⁺) .

-

Fragmentation: The high energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The molecular ion and the various fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: The process flow of a typical GC-MS experiment.

Spectral Interpretation

-

Molecular Ion Peak (M⁺): For octahydronaphthalene (C₁₀H₁₆), the molecular ion peak will appear at an m/z of 136.[1] This peak confirms the molecular formula and is a primary piece of evidence.

-

Fragmentation Pattern: The fragmentation of the molecular ion is not random; it breaks at its weakest points to form the most stable possible carbocations. The resulting pattern is a reproducible fingerprint of the molecule.[7] For cyclic hydrocarbons, fragmentation often involves the loss of small alkyl groups (e.g., -CH₃, -C₂H₅) or rearrangements like a retro-Diels-Alder reaction, which can be highly diagnostic. The most abundant fragment ion in the spectrum is called the base peak .

| Key m/z Value | Interpretation |

| 136 | Molecular Ion (M⁺) for C₁₀H₁₆.[1] |

| [M-15]⁺ (m/z 121) | Loss of a methyl radical (•CH₃). |

| [M-29]⁺ (m/z 107) | Loss of an ethyl radical (•C₂H₅). |

| Base Peak | The most stable fragment; its m/z is highly characteristic of the specific isomer. |

Conclusion: A Synergistic Approach to Structural Elucidation

No single spectroscopic technique can provide a complete structural picture with absolute certainty. However, by integrating the data from NMR, IR, and MS, a comprehensive and validated structure of an octahydronaphthalene isomer can be determined.

-

MS confirms the molecular formula is C₁₀H₁₆.

-

IR confirms the presence of a C=C double bond and both sp² and sp³ C-H bonds.

-

NMR (¹³C and ¹H) reveals the exact placement of the double bond, the connectivity of the carbon skeleton, and, through detailed analysis of coupling constants and 2D techniques, the relative stereochemistry of the ring fusion.

This synergistic approach, where each technique corroborates and builds upon the others, forms the bedrock of modern chemical analysis and is essential for any professional in the field of chemical research and development.[8]

References

-

PubChem. (n.d.). Naphthalene, 1,2,3,4,5,6,7,8-octahydro-. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4,5,6,7,8-Octahydronaphthalene - Optional[FTIR] - Spectrum. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4,4a,5,6,7-Octahydronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 2.1 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

Mahmoud, A. R. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved from [Link]

Sources

- 1. Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 493-03-8 | Benchchem [benchchem.com]